molecular formula C13H10F3NO B1607608 4'-Trifluoromethoxy-biphenyl-3-YL amine CAS No. 436150-22-0

4'-Trifluoromethoxy-biphenyl-3-YL amine

Cat. No. B1607608
CAS RN: 436150-22-0
M. Wt: 253.22 g/mol
InChI Key: DFIFGSBRYALIMR-UHFFFAOYSA-N
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Description

4'-Trifluoromethoxy-biphenyl-3-YL amine, also known as TFMBPY, is a synthetic compound with a variety of potential applications in the scientific research field. It is a heterocyclic amine with a molecular formula of C11H10F3N and a molecular weight of 219.21 g/mol. It is a colorless to pale yellow solid, with an aromatic odor and a melting point of 110-112°C. TFMBPY is soluble in organic solvents such as ethanol, methanol, and acetone and is insoluble in water.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds related to 4'-Trifluoromethoxy-biphenyl-3-YL amine have been employed in the development of highly efficient single-layer OLEDs. The introduction of trifluoromethoxy and biphenyl groups into the molecular structure enhances the thermal stability and solubility, enabling the fabrication of OLEDs with improved performance. These materials exhibit excellent thermal stability with high decomposition temperatures, making them suitable as host materials for phosphorescent OLEDs (Ge et al., 2008).

Catalyst Systems for Amination Reactions

Trifluoromethoxy-biphenyl-3-YL amine derivatives serve as ligands in catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These systems have demonstrated high efficiency in facilitating a wide range of amination reactions under mild conditions. Such catalysts are notable for their broad substrate scope and the ability to perform under low catalyst loadings, making them valuable for synthetic organic chemistry (Wolfe et al., 2000).

Gas Separation and Photocatalytic Properties

Metal-organic frameworks (MOFs) incorporating trifluoromethoxy-biphenyl-3-YL amine derivatives have been explored for their gas separation capabilities and photocatalytic properties. These MOFs exhibit selective sorption of small hydrocarbons and demonstrate interesting photocatalytic activities, highlighting their potential in environmental applications and sustainable chemistry (Fu et al., 2014).

Polymerization Initiators

Star-shaped derivatives of trifluoromethoxy-biphenyl-3-YL amine have been utilized as photoinitiators for radical and cationic polymerizations. These compounds, when combined with suitable co-initiators, exhibit excellent photoinitiating abilities under visible light and near-UV LEDs, offering advantages in polymer science, especially in overcoming oxygen inhibition in polymerization processes (Zhang et al., 2015).

Electrochemical and Optical Properties

The incorporation of trifluoromethoxy-biphenyl-3-YL amine derivatives into coordination frameworks has been studied for their electrochemical and optical properties. These compounds contribute to the development of redox-active frameworks, which are of interest for their potential applications in sensors, electronic devices, and as components in photovoltaic systems (Hua et al., 2016).

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIFGSBRYALIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375324
Record name 4'-Trifluoromethoxy-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436150-22-0
Record name 4'-Trifluoromethoxy-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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